molecular formula C20H27N5O3S B6530907 4-phenyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide CAS No. 946226-49-9

4-phenyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide

Cat. No. B6530907
CAS RN: 946226-49-9
M. Wt: 417.5 g/mol
InChI Key: VGQBAAZYDWCQFS-UHFFFAOYSA-N
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Description

4-Phenyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide (4-Phenyl-N-S-E-Butanamide) is a small molecule that has been studied for its potential applications in various scientific research fields. It is a derivative of piperazine, a cyclic amine that has been used in the synthesis of many pharmaceuticals and other compounds. 4-Phenyl-N-S-E-Butanamide has been studied for its ability to act as a modulator of various biochemical and physiological processes, as well as its potential use in laboratory experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research.

Scientific Research Applications

4-Phenyl-N-S-E-Butanamide has been studied for its potential applications in various scientific research fields. It has been found to act as a modulator of various biochemical and physiological processes, and has been used in laboratory experiments to study the effects of these processes. It has also been studied for its potential use in drug delivery systems, as it can be used to target specific cells or tissues. Additionally, 4-Phenyl-N-S-E-Butanamide has been found to be an effective inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a crucial role in signal transduction pathways and control cellular activities such as cell growth and differentiation.

Mode of Action

It is known that similar compounds bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to changes in the conformation of the target protein, potentially altering its function.

Biochemical Pathways

Compounds with similar structures have been found to have antiproliferative effects on various human cancer cell lines . This suggests that they may affect pathways related to cell proliferation and survival.

Result of Action

Similar compounds have been found to exhibit antiproliferative effects on various human cancer cell lines , suggesting that they may induce cell death or inhibit cell growth.

Advantages and Limitations for Lab Experiments

4-Phenyl-N-S-E-Butanamide has several advantages and limitations for use in laboratory experiments. One of the main advantages of using 4-Phenyl-N-S-E-Butanamide is its relatively low cost, which makes it a cost-effective option for use in experiments. Additionally, 4-Phenyl-N-S-E-Butanamide is easy to synthesize and store, which makes it a convenient option for use in experiments. However, 4-Phenyl-N-S-E-Butanamide also has some limitations. For instance, the exact mechanism of action of 4-Phenyl-N-S-E-Butanamide is not fully understood, which can limit its effectiveness in some experiments. Additionally, 4-Phenyl-N-S-E-Butanamide can be toxic at high concentrations, so it is important to use it in the appropriate concentrations for experiments.

Future Directions

There are a variety of potential future directions for research involving 4-Phenyl-N-S-E-Butanamide. One potential direction is to further investigate the exact mechanism of action of 4-Phenyl-N-S-E-Butanamide and its effects on various biochemical and physiological processes. Additionally, further research could be done to investigate the potential use of 4-Phenyl-N-S-E-Butanamide in drug delivery systems and its potential use as an inhibitor of monoamine oxidase. Additionally, further research could be done to investigate the potential toxicity of 4-Phenyl-N-S-E-Butanamide and its potential use in laboratory experiments. Finally, further research could be done to investigate the potential applications of 4-Phenyl-N-S-E-Butanamide in other scientific fields.

Synthesis Methods

4-Phenyl-N-S-E-Butanamide has been synthesized using a variety of methods, including the reaction of piperazine with 4-bromophenylsulfonyl chloride, the reaction of piperazine with 4-bromobutanamide, and the reaction of piperazine with 4-bromobutanoic acid. The most commonly used method is the reaction of piperazine with 4-bromobutanamide, which involves the reaction of the piperazine with the 4-bromobutanamide in the presence of an acid catalyst such as sulfuric acid. This reaction produces the desired 4-Phenyl-N-S-E-Butanamide product in high yields.

properties

IUPAC Name

4-phenyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3S/c26-19(9-4-8-18-6-2-1-3-7-18)21-12-17-29(27,28)25-15-13-24(14-16-25)20-22-10-5-11-23-20/h1-3,5-7,10-11H,4,8-9,12-17H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQBAAZYDWCQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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